(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
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Overview
Description
(Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a tosylhydrazono group and a dimethoxyphenyl moiety, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives with active methylene compounds under basic conditions.
Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst or under reflux conditions.
Attachment of the Dimethoxyphenyl Moiety: The final step involves the coupling of the dimethoxyphenyl group to the chromene core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the tosylhydrazono group, converting it into corresponding amines or hydrazines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to explore these activities in various biological assays.
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features allow for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3,5-dimethoxyphenyl)-2-(2-benzylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(3,5-dimethoxyphenyl)-2-(2-phenylhydrazono)-2H-chromene-3-carboxamide
- (Z)-N-(3,5-dimethoxyphenyl)-2-(2-methylhydrazono)-2H-chromene-3-carboxamide
Uniqueness
The uniqueness of (Z)-N-(3,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide lies in its tosylhydrazono group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(2Z)-N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-8-10-21(11-9-16)35(30,31)28-27-25-22(12-17-6-4-5-7-23(17)34-25)24(29)26-18-13-19(32-2)15-20(14-18)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQGWMBSICPTH-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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